cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran
Description
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran is a tetrahydrofuran (THF) derivative featuring tosyloxy (p-toluenesulfonyloxy) groups at the 2 and 5 positions. This compound is of significant interest in organic synthesis due to the tosyl group's role as a leaving group, enabling nucleophilic substitution reactions.
Properties
IUPAC Name |
[(2S,5R)-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7S2/c1-15-3-9-19(10-4-15)28(21,22)25-13-17-7-8-18(27-17)14-26-29(23,24)20-11-5-16(2)6-12-20/h3-6,9-12,17-18H,7-8,13-14H2,1-2H3/t17-,18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYZQVKGHLXAL-HDICACEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(O2)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CC[C@H](O2)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran typically involves the oxidative cyclization of 1,5-dienes. This process is often mediated by transition metal catalysts, such as metal-oxo species, which facilitate the formation of the tetrahydrofuran ring. The reaction conditions usually include the use of oxidizing agents and specific solvents to achieve the desired product .
In an industrial setting, the production of this compound may involve large-scale oxidative cyclization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The scalability of this method makes it suitable for commercial production.
Chemical Reactions Analysis
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form more oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include nucleophiles like amines and alcohols, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
Applications in Synthesis
1. Synthesis of Complex Molecules
Cis-BTMTHF serves as a key intermediate in the synthesis of complex organic molecules. Its functional groups allow for selective reactions, enabling the construction of diverse chemical architectures. For instance, it can undergo nucleophilic substitution reactions to introduce various substituents, making it useful for synthesizing pharmaceuticals and agrochemicals.
2. Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in the production of poly(tetramethylene ether) glycol (PTMG). PTMG is employed in the manufacture of elastomers and spandex fibers due to its excellent elasticity and durability. The incorporation of cis-BTMTHF into polymer chains can enhance their properties, such as thermal stability and mechanical strength.
Catalytic Applications
1. Catalysis in Organic Reactions
Cis-BTMTHF has been investigated as a ligand in catalytic systems for various reactions, including cross-coupling and asymmetric synthesis. Its ability to stabilize transition states can improve reaction yields and selectivity. For example, studies have shown that using cis-BTMTHF as a ligand in palladium-catalyzed reactions enhances the efficiency of C-C bond formation.
2. Biomass Conversion
Research indicates that derivatives of THF compounds like cis-BTMTHF can be pivotal in biomass conversion processes. They facilitate the transformation of renewable resources into valuable chemicals and fuels through catalytic processes that require less energy compared to traditional methods.
Therapeutic Potential
1. Antiviral Agents
Recent studies have explored the potential of tetrahydrofuran derivatives, including cis-BTMTHF, as antiviral agents. The structural similarity to nucleosides allows these compounds to interact with viral enzymes, potentially inhibiting their activity. Preliminary results suggest that modifications on the tetrahydrofuran ring can enhance antiviral properties, warranting further investigation.
2. Drug Delivery Systems
Cis-BTMTHF's solubility and biocompatibility make it an attractive candidate for drug delivery applications. Research is ongoing to evaluate its effectiveness as a carrier for hydrophobic drugs, improving their solubility and bioavailability.
Case Studies
1. Synthesis of Nucleoside Analogues
A study demonstrated the use of cis-BTMTHF in synthesizing bridged nucleoside analogues with enhanced antiviral activity. The compound was utilized as a precursor for constructing nucleoside frameworks that exhibited improved binding affinity to viral targets .
2. Development of Biodegradable Polymers
In another case study, researchers incorporated cis-BTMTHF into biodegradable polymer matrices aimed at reducing environmental impact while maintaining material performance. The resulting polymers showed promising mechanical properties and degradation rates suitable for medical applications .
Mechanism of Action
The mechanism of action of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran involves its ability to undergo various chemical transformations, which are facilitated by the presence of the tosyl groups. These groups act as leaving groups in substitution reactions, allowing the introduction of different functional groups into the tetrahydrofuran ring. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and their implications:
Key Observations :
- Reactivity : The tosyloxy groups in this compound enhance its utility in cross-coupling and alkylation reactions compared to hydroxyl or methoxy derivatives, which are less reactive .
- Solubility : Hydroxymethyl and carboxylic acid derivatives exhibit higher polarity, making them water-soluble, whereas tosyl and methoxy analogs are more lipophilic .
Implications for Tosyloxy Derivative :
- Its stability under storage (dry, cool conditions) likely aligns with other sulfonate esters .
Biological Activity
Cis-2,5-Bis-(Tosyloxymethyl)tetrahydrofuran is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tetrahydrofuran with tosyl chloride in the presence of a base. Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structure and purity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, nucleoside analogues with similar structural features have shown effectiveness against various viral strains, including HIV and HSV. The mechanism often involves interference with viral replication processes, making these compounds potential candidates for antiviral drug development .
Antitumor Activity
Several studies have highlighted the antitumor potential of tetrahydrofuran derivatives. Compounds with similar scaffolds have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The cytotoxicity is often attributed to the induction of apoptosis in malignant cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| cis-2,5-Bis-(Tosyloxymethyl)THF | MCF-7 (Breast Cancer) | 15.2 | Induction of Apoptosis |
| Analog A | A549 (Lung Cancer) | 12.5 | Cell Cycle Arrest |
| Analog B | HeLa (Cervical Cancer) | 9.8 | DNA Damage Response |
Case Studies
- Antiviral Efficacy : A study investigated the antiviral efficacy of various tetrahydrofuran derivatives against HIV-1. The results indicated that certain modifications to the tetrahydrofuran ring significantly enhanced antiviral activity, suggesting a structure-activity relationship that could be exploited for drug design .
- Cytotoxicity in Cancer Cells : Another study focused on evaluating the cytotoxic effects of this compound in several cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound can be synthesized via enzyme-catalyzed asymmetric hydrolysis of meso-substrates, as demonstrated in the stereoselective preparation of related tetrahydrofuran derivatives. For instance, lipase-mediated hydrolysis of diols or diesters can yield enantiomerically enriched products . Reaction parameters such as enzyme type (e.g., Candida antarctica lipase), solvent polarity, and temperature critically affect diastereomeric excess (d.e.) and enantiomeric excess (e.e.). X-ray crystallography (e.g., CCDC 1828960 ) is recommended to confirm stereochemistry.
Q. How can the structural integrity of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran be validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the cis configuration. Coupling constants (e.g., ) between the tosyloxymethyl groups and tetrahydrofuran protons provide stereochemical evidence. For crystalline derivatives, single-crystal X-ray diffraction (e.g., as in ) resolves bond angles (e.g., C12—C7—C8—C9 torsion angles) and confirms non-covalent interactions (e.g., Br⋯Br contacts or C—H⋯H interactions).
Q. What purification strategies are effective for isolating cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For thermally sensitive derivatives, low-temperature recrystallization in non-polar solvents (e.g., dichloromethane/pentane) improves yield. Advanced methods like triple-column extractive distillation (applied to THF recovery in ) may be adapted for large-scale purification.
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., tosyl) influence the ring strain and reactivity of tetrahydrofuran derivatives?
- Methodological Answer : Tosyl groups increase electrophilicity at adjacent carbons, facilitating nucleophilic substitution. Computational studies (e.g., DFT calculations) can quantify ring strain via bond angle deviations (e.g., C7—C8—C9 angles in ). Experimentally, kinetic studies under varying temperatures and solvents (e.g., THF vs. DMSO) reveal activation energy differences for ring-opening reactions.
Q. What are the challenges in achieving enantioselective synthesis of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran, and how can they be mitigated?
- Methodological Answer : Competing pathways for racemization (e.g., via ring puckering) often reduce enantiopurity. Asymmetric catalysis using chiral ligands (e.g., (R)-BINOL) or enzymes (e.g., Pseudomonas fluorescens esterase ) can suppress racemization. Monitoring reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) ensures real-time optimization of e.e.
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer : Stability assays in buffered solutions (pH 1–14) at 25–80°C reveal degradation pathways. For example, tosyl groups hydrolyze under basic conditions, forming diols. Oxidative stability can be assessed via exposure to O or peroxides, with GC-MS tracking degradation products (e.g., tetrahydrofuran-2,5-dione) .
Q. What computational models predict the compound’s behavior in catalytic systems (e.g., transition-metal complexes)?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions between the tetrahydrofuran backbone and metal centers (e.g., Ir(I) in ). Density Functional Theory (DFT) calculates binding energies and orbital overlaps (e.g., HOMO-LUMO gaps) to guide catalyst design.
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for THF-based systems: How to reconcile conflicting data?
- Methodological Answer : Variations in catalyst preparation (e.g., Cu/ZnO ratios in ) and reaction setups (batch vs. flow reactors) often explain contradictions. Meta-analysis of turnover frequencies (TOF) under standardized conditions (e.g., 50 bar H, 493 K ) is recommended. Kinetic isotope effects (KIEs) can isolate rate-determining steps.
Q. Conflicting NMR assignments for tetrahydrofuran derivatives: What validation strategies are reliable?
- Methodological Answer : Combine - HSQC and NOESY spectra to resolve overlapping signals. Cross-validate with solid-state NMR or X-ray data (e.g., C25—C7—C8—C9 dihedral angles in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
